molecular formula C16H18N2O4S B13775167 Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- CAS No. 72020-17-8

Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)-

Cat. No.: B13775167
CAS No.: 72020-17-8
M. Wt: 334.4 g/mol
InChI Key: ZWWSPTSDFWAAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Aromatic Substitution Reactions: Introduction of the amino and sulfonyl groups onto the benzene ring.

    Alkylation: Addition of the phenylpropyl group.

    Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino groups to nitro groups.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce sulfides.

Scientific Research Applications

Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different substituents.

    Sulfonamide compounds: Molecules containing the sulfonamide group.

Uniqueness

Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72020-17-8

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

3-amino-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C16H18N2O4S/c17-14-9-12(16(19)20)10-15(23(18,21)22)13(14)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,17H2,(H,19,20)(H2,18,21,22)

InChI Key

ZWWSPTSDFWAAPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.